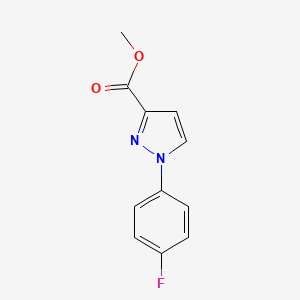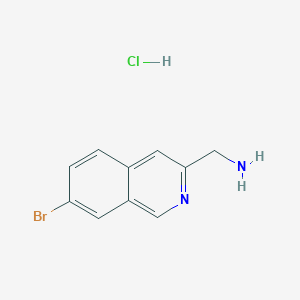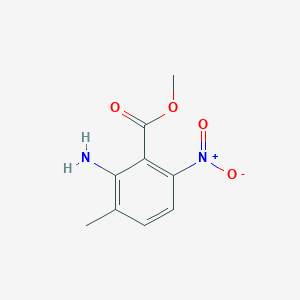
Methyl 2-Amino-3-methyl-6-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-Amino-3-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and is characterized by the presence of amino, methyl, and nitro functional groups on the benzene ring. This compound is typically a yellow solid and is used as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-3-methyl-6-nitrobenzoate can be achieved through a multi-step process involving nitration, reduction, and esterification reactions. One common method involves the nitration of methyl 3-methylbenzoate to form methyl 2-methyl-3-nitrobenzoate, followed by reduction to yield methyl 2-amino-3-methylbenzoate. The final step involves the nitration of the amino group to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
科学的研究の応用
Methyl 2-Amino-3-methyl-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-Amino-3-methyl-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Methyl 2-Amino-3-nitrobenzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 2-Methyl-3-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-Amino-6-nitrobenzoate: Similar structure but the nitro group is at the 6-position instead of the 3-position.
Uniqueness: Methyl 2-Amino-3-methyl-6-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
methyl 2-amino-3-methyl-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-4-6(11(13)14)7(8(5)10)9(12)15-2/h3-4H,10H2,1-2H3 |
InChIキー |
SRUIJNPHWNWKNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


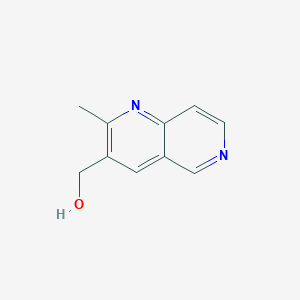

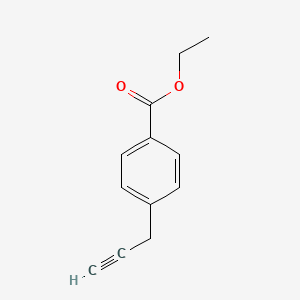

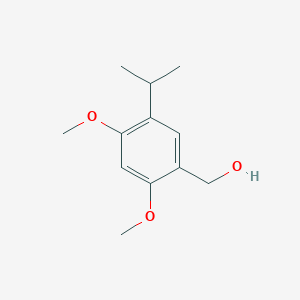
![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)


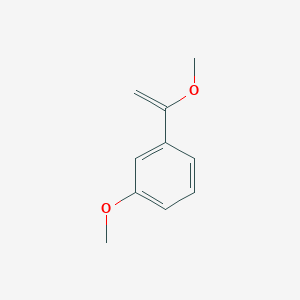

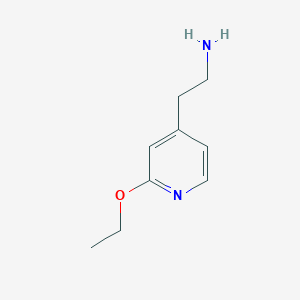
![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
